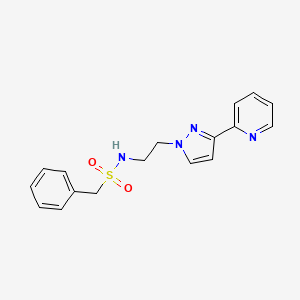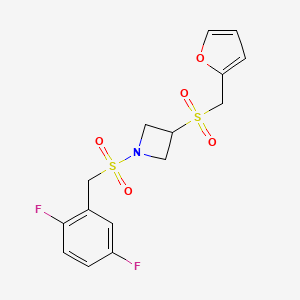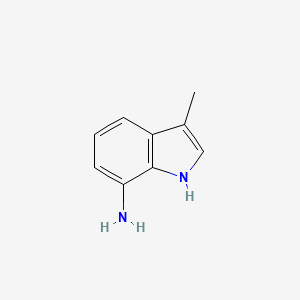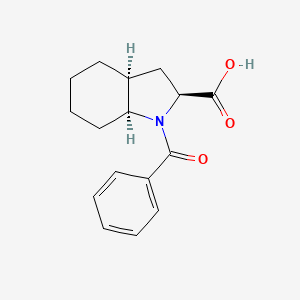![molecular formula C29H27ClN4O2 B2770362 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1189497-34-4](/img/structure/B2770362.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H27ClN4O2 and its molecular weight is 499.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
- Synthesis and Evaluation as Antimicrobial Agents : A study by Debnath and Ganguly (2015) involved synthesizing and characterizing a series of acetamide derivatives, including compounds structurally similar to the one , for their antibacterial and antifungal activities. Some synthesized compounds exhibited promising antibacterial and antifungal activities, demonstrating the potential of such compounds in antimicrobial applications (Debnath & Ganguly, 2015).
Anticancer Applications
- Anticancer Drug Synthesis and Structure : Sharma et al. (2018) reported the synthesis of an N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide compound with potential anticancer properties. The compound was synthesized and characterized using various spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Chemical Properties and Reactions
- Oxidation Reactivity Channels : Pailloux et al. (2007) described the synthesis of acetamide derivatives and their chemical oxidation with various oxidants. The study provides insight into the reactivity and potential oxidation products of such compounds (Pailloux et al., 2007).
Herbicidal Activities
- Synthesis and Herbicidal Activities of Derivatives : Kai et al. (1998) synthesized a series of acetamide derivatives, assessing their herbicidal activities against various upland field plants. The study highlights the potential use of such compounds in agriculture as herbicides (Kai et al., 1998).
Neuroprotective Properties
- Therapeutic Effect in Japanese Encephalitis : Ghosh et al. (2008) investigated the therapeutic efficacy of an anilidoquinoline derivative, structurally related to the compound , in treating Japanese encephalitis. The study demonstrated significant antiviral and antiapoptotic effects, highlighting the potential neuroprotective properties of similar compounds (Ghosh et al., 2008).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-18(2)20-9-11-22(12-10-20)32-26(35)16-34-25-13-8-19(3)14-23(25)27-28(34)29(36)33(17-31-27)15-21-6-4-5-7-24(21)30/h4-14,17-18H,15-16H2,1-3H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBGUUJLJBOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)





![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)



![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
